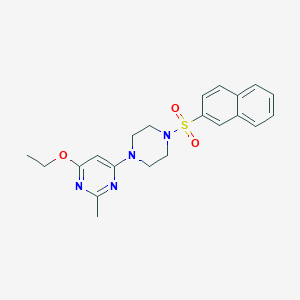

4-Ethoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-ethoxy-2-methyl-6-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3S/c1-3-28-21-15-20(22-16(2)23-21)24-10-12-25(13-11-24)29(26,27)19-9-8-17-6-4-5-7-18(17)14-19/h4-9,14-15H,3,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUGQTAADOUZHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the ethoxy and methyl groups. The final step involves the sulfonylation of piperazine with naphthalene-2-sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups to the pyrimidine ring.

Scientific Research Applications

4-Ethoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl piperazine derivatives have shown efficacy.

Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Analog 1: 2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine (EP 2 402 347 A1)

Core Structure: Thieno[2,3-d]pyrimidine (fused thiophene-pyrimidine) vs. simple pyrimidine in the target compound. Substituents:

- 4-Morpholinyl group : A saturated oxygen-containing ring, enhancing solubility compared to the ethoxy group.

- 6-(4-Methanesulfonyl-piperazin-1-ylmethyl) : Smaller sulfonyl group (methane vs. naphthalene) and a methylene linker.

- 2-Chloro group : Electrophilic halogen vs. methyl in the target compound.

Functional Implications :

- The thienopyrimidine core may improve planar stacking interactions with enzymes like kinases .

- Chlorine at position 2 could increase reactivity but also toxicity risks compared to the methyl group.

Structural Analog 2: 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (Acta Crystallographica Section E, 2013)

Core Structure : Simple pyrimidine, aligning with the target compound.

Substituents :

- 4-Methyl group : Similar to the target’s 2-methyl group but at a different position.

- 6-Piperidinyl group : A six-membered saturated ring with one nitrogen vs. piperazine (two nitrogens) in the target.

- 2-Amino group: Polar and hydrogen-bond-capable vs. the ethoxy group.

Functional Implications :

Comparative Data Table

| Feature | Target Compound | Thienopyrimidine Analog (EP 2 402 347 A1) | Pyrimidin-2-amine Analog (Acta Cryst. 2013) |

|---|---|---|---|

| Core Structure | Pyrimidine | Thieno[2,3-d]pyrimidine | Pyrimidine |

| Position 2 Substituent | Methyl | Chlorine | Amino |

| Position 4 Substituent | Ethoxy | Morpholinyl | Methyl |

| Position 6 Substituent | Naphthalenesulfonyl-piperazine | Methanesulfonyl-piperazinylmethyl | Piperidinyl |

| Key Functional Groups | Sulfonamide, ethoxy, methyl | Sulfonamide, morpholine, chlorine | Piperidine, amino, methyl |

| Steric Bulk | High (naphthalene) | Moderate (methane sulfonyl) | Low (piperidine) |

| Hydrogen-Bond Capacity | Moderate (piperazine NH) | High (piperazine NH, morpholine O) | High (amino group) |

Research Findings and Implications

- Target Compound vs. Thienopyrimidine Analog: The naphthalenesulfonyl group in the target compound may improve binding to hydrophobic enzyme pockets (e.g., ATP-binding sites in kinases) compared to methanesulfonyl . Ethoxy and methyl groups likely reduce metabolic oxidation relative to chlorine in the analog.

- Target Compound vs. The ethoxy group’s lipophilicity may improve membrane permeability compared to the polar amino group.

Synthesis Insights :

Biological Activity

4-Ethoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure

The compound features a pyrimidine core substituted with an ethoxy group, a methyl group, and a piperazine moiety linked to a naphthalene sulfonyl group. This structural diversity is believed to contribute to its pharmacological properties.

Research indicates that compounds similar to 4-Ethoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine may interact with various biological targets:

- Inhibition of Enzymes : Compounds with similar structures have shown enzyme inhibitory activities, particularly against acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can lead to enhanced cholinergic transmission, beneficial in treating neurodegenerative diseases like Alzheimer's .

- Antitumor Activity : The presence of the piperazine and pyrimidine rings is often associated with anticancer properties. Analogous compounds have demonstrated significant efficacy against breast cancer cells by inhibiting poly (ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms .

Biological Activity Data

The biological activity of 4-Ethoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine can be summarized as follows:

Case Studies

- Antitumor Efficacy : A study conducted on various piperazine derivatives showed that those with naphthalene sulfonyl substitutions exhibited enhanced cytotoxicity in breast cancer models. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation pathways .

- Neuropharmacological Effects : In vitro studies have indicated that similar pyrimidine derivatives can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of 4-Ethoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine. Key observations include:

- The pyrimidine ring is essential for maintaining biological activity; modifications can significantly alter potency.

- The piperazine moiety appears to enhance binding affinity to target enzymes and receptors, improving therapeutic efficacy.

Q & A

Q. What are the key synthetic routes for preparing 4-Ethoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the pyrimidine core via condensation of substituted pyrimidine precursors (e.g., 6-chloro-4-ethoxy-2-methylpyrimidine) with a naphthalene-sulfonyl-piperazine derivative.

- Step 2 : Nucleophilic substitution under reflux in aprotic solvents (e.g., DMF or THF) with a base (e.g., K₂CO₃) to introduce the piperazine-sulfonyl group .

- Optimization : Adjust reaction time (12–24 hours) and temperature (80–100°C) to maximize yield. Use TLC or HPLC to monitor progress. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C-NMR to confirm substituent positions (e.g., ethoxy group at C4, methyl at C2) and piperazine-sulfonyl linkage. For example, the naphthalene-sulfonyl group shows aromatic proton signals at δ 7.8–8.5 ppm .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at ~495–500 m/z) and fragmentation patterns .

- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .

Q. How does the compound’s structure influence its solubility and stability in biological assays?

- Methodological Answer :

- Solubility : The ethoxy group enhances lipophilicity, requiring DMSO or ethanol for stock solutions. Adjust to ≤0.1% DMSO in cell-based assays to avoid toxicity .

- Stability : Perform stability studies in PBS (pH 7.4) and cell culture media (37°C, 24 hours) using HPLC. The sulfonyl-piperazine moiety may hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding to ATP pockets (e.g., PI3Kα) or GPCRs (e.g., dopamine receptors). The naphthalene-sulfonyl group may occupy hydrophobic pockets, while the pyrimidine core forms hydrogen bonds .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction frequencies .

Q. What strategies resolve contradictions in biological activity data (e.g., IC₅₀ variability across cell lines)?

- Methodological Answer :

- Dose-Response Curves : Test across 3–4 cell lines (e.g., HeLa, MCF-7) with varying target expression levels. Normalize data to housekeeping genes (e.g., GAPDH) .

- Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets (e.g., EGFR or Aurora kinases) .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s potency?

- Methodological Answer :

- Modify Substituents : Replace ethoxy with methoxy or cyclopropoxy to balance lipophilicity. Substitute naphthalene-sulfonyl with tosyl or benzothiophene-sulfonyl for improved selectivity .

- Synthetic Analogues : Prepare derivatives with varied piperazine substituents (e.g., 4-fluorophenyl or 4-chlorophenyl) and compare IC₅₀ values in enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.